molecular formula C18H18ClNO4 B2765957 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1331301-42-8

2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No. B2765957
M. Wt: 347.8
InChI Key: KGPFHSDWIMYIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .

Scientific Research Applications

Corrosion Inhibition

One significant application of compounds related to 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is in the field of corrosion inhibition. For instance, a study on the inhibition efficiencies of certain quinoxalines as corrosion inhibitors of copper in nitric acid media utilized quantum chemical calculations to explore the relationship between molecular structure and inhibition efficiency. This research highlights the potential of such compounds in protecting metals from corrosion in industrial settings (Zarrouk et al., 2014).

Antimicrobial Agents

Compounds structurally related to 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate have been explored for their antimicrobial properties. For example, the synthesis of formazans from a Mannich base of a similar compound demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).

Antitumor Activity

Research into the antitumor properties of related compounds has been conducted. A study on the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showed distinct inhibition of the proliferation of some cancer cell lines, indicating the potential use of these compounds in cancer treatment (Ju Liu et al., 2018).

CNS Depressant Activity

Another area of application is in the study of central nervous system depressant activity. Novel 2-amino-3-carbethoxy-4-phenyl thiophene, synthesized using a process involving a compound structurally similar to 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, was screened for CNS depressant activity, suggesting possible therapeutic applications in the field of neurology (Bhattacharjee et al., 2013).

Synthesis of Heterocycles

These compounds also play a crucial role in the synthesis of heterocycles. For example, the condensation of a related compound with N,N-dimethylformamide dimethyl acetal demonstrated an effective approach to various N,O- and N,N-heterocycles, highlighting their significance in organic synthesis and pharmaceutical chemistry (Moskvina et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could potentially explore the synthesis, properties, and applications of this compound in more detail. This could include studying its potential biological activity, optimizing its synthesis process, or investigating its physical and chemical properties .

properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-23-14-9-7-13(8-10-14)11-18(22)24-12-17(21)20-16-6-4-3-5-15(16)19/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPFHSDWIMYIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

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